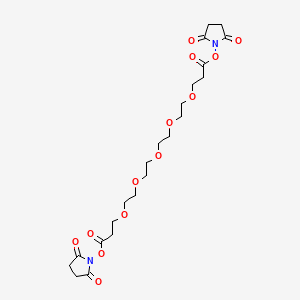

Bis-PEG5-NHS ester

Description

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N2O13/c25-17-1-2-18(26)23(17)36-21(29)5-7-31-9-11-33-13-15-35-16-14-34-12-10-32-8-6-22(30)37-24-19(27)3-4-20(24)28/h1-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTYUGLBWKRXQBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756526-03-1 | |

| Record name | Bis-succinimidyl-4,7,10,13,16-pentaoxanonadecane-1,19-dioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Bis-PEG5-NHS Ester in Biochemistry

For researchers, scientists, and drug development professionals, the strategic selection of chemical tools is paramount to success. Among the vast array of bioconjugation reagents, Bis-PEG5-NHS ester has emerged as a versatile and powerful molecule. This homobifunctional crosslinker, featuring two N-hydroxysuccinimide (NHS) esters flanking a five-unit polyethylene glycol (PEG) chain, offers a unique combination of reactivity, flexibility, and hydrophilicity. This guide provides a comprehensive overview of its applications, underlying biochemical principles, and detailed methodologies.

Core Principles and Applications

Bis-PEG5-NHS ester is primarily utilized for the covalent crosslinking of biomolecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides. The fundamental reaction involves the nucleophilic attack of a primary amine on the NHS ester, resulting in the formation of a stable amide bond and the release of NHS.[1]

The key features of Bis-PEG5-NHS ester that drive its utility are:

-

Homobifunctionality: The presence of two identical reactive groups allows for the crosslinking of molecules in a single step, making it ideal for studying protein-protein interactions, stabilizing protein complexes, and preparing protein conjugates.[1]

-

PEGylated Spacer: The five-unit PEG linker imparts several advantageous properties. It increases the water solubility of the crosslinker and the resulting conjugate, which is particularly beneficial when working with hydrophobic molecules.[2] The PEG spacer also provides a flexible arm, which can be crucial for accommodating the structural dynamics of interacting proteins. Furthermore, PEGylation is known to reduce the immunogenicity of bioconjugates.[3]

-

Amine Reactivity: The NHS esters specifically target primary amines, which are abundant in proteins (the N-terminus and the side chain of lysine residues), providing multiple potential sites for conjugation.[1]

These properties make Bis-PEG5-NHS ester a valuable tool in a range of biochemical applications, including:

-

Protein-Protein Interaction Studies: By covalently linking interacting proteins, this reagent allows for the stabilization and subsequent identification of protein complexes using techniques like mass spectrometry.[4]

-

Antibody-Drug Conjugate (ADC) Development: The PEG linker can improve the pharmacokinetic properties of ADCs by enhancing solubility and stability.[3][5]

-

PROTAC Synthesis: Bis-PEG5-NHS ester can serve as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific target proteins.[1][5]

Data Presentation

Physicochemical Properties of Bis-PEG5-NHS Ester

| Property | Value | Reference |

| Chemical Formula | C22H32N2O13 | [6] |

| Molecular Weight | 532.50 g/mol | [6] |

| CAS Number | 756526-03-1 | [6] |

| Solubility | Water, DMSO, DMF | [6][7] |

| Purity | Typically >95% | [7] |

| Storage | -20°C, desiccated | [6][7] |

Comparative Data of Bis-PEG-NHS Esters

The length of the PEG linker can influence the properties of the resulting bioconjugate. While specific quantitative data for Bis-PEG5-NHS ester is often embedded in broader studies, the following table provides a general comparison of how PEG chain length can impact key parameters in ADC development.

| Linker | Effect on Pharmacokinetics | Impact on Cytotoxicity | Reference |

| Short-chain PEG (e.g., PEG4) | Shorter half-life | Higher in vitro cytotoxicity | [8] |

| Mid-range PEG (e.g., PEG5) | Balanced half-life and solubility | Effective cytotoxicity | [3][5] |

| Long-chain PEG (e.g., PEG10, PEG24) | Longer half-life | Lower in vitro cytotoxicity | [5][8] |

Experimental Protocols

Protocol 1: General Protein Crosslinking

This protocol provides a general procedure for crosslinking proteins in solution using Bis-PEG5-NHS ester.

Materials:

-

Bis-PEG5-NHS ester

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment

Procedure:

-

Prepare Protein Solution: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Prepare Crosslinker Stock Solution: Immediately before use, dissolve Bis-PEG5-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.

-

Crosslinking Reaction: Add a 10- to 50-fold molar excess of the dissolved Bis-PEG5-NHS ester to the protein solution. The optimal molar ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle agitation.

-

Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted crosslinker and byproducts by size-exclusion chromatography or dialysis.

-

Analysis: Analyze the crosslinked products by SDS-PAGE, which will show a shift in molecular weight for crosslinked species, and by mass spectrometry to identify the crosslinked peptides.[4]

Protocol 2: Synthesis of an Amine-Linked Antibody-Drug Conjugate (ADC)

This protocol outlines a general procedure for conjugating a drug to an antibody via its lysine residues using a PEG5 linker.

Materials:

-

Antibody in a suitable buffer (e.g., PBS, pH 7.4)

-

Drug-PEG5-NHS ester conjugate

-

Anhydrous DMSO

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Prepare Antibody: Ensure the antibody is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer.

-

Prepare Drug-Linker Solution: Dissolve the Drug-PEG5-NHS ester in a minimal amount of anhydrous DMSO.

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the Drug-PEG5-NHS ester solution to the antibody solution. The final concentration of DMSO should ideally be below 10% (v/v).

-

Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

Purification: Purify the ADC from unreacted drug-linker and other impurities using size-exclusion chromatography.

-

Characterization: Characterize the resulting ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and in vitro cytotoxicity.

Mandatory Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Protein cross-linking analysis using mass spectrometry, isotope-coded cross-linkers, and integrated computational data processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Bis-PEG5-NHS ester, 756526-03-1 | BroadPharm [broadpharm.com]

- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | MDPI [mdpi.com]

A Technical Guide to Bis-PEG5-NHS Ester: Structure, Mechanism, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the homobifunctional crosslinker, Bis-PEG5-NHS ester. It details its chemical structure, mechanism of action, and key considerations for its use in bioconjugation, with a focus on providing practical information for researchers in drug development and related fields.

Chemical Structure and Properties

Bis-PEG5-NHS ester is a chemical crosslinker characterized by two N-hydroxysuccinimide (NHS) ester functional groups connected by a polyethylene glycol (PEG) linker of five repeating units (PEG5).[1][2] This structure imparts specific properties that are highly advantageous in bioconjugation. The hydrophilic PEG spacer enhances the solubility of the reagent and the resulting conjugate in aqueous buffers.[1][3] In contrast to heterogeneous PEG mixtures, Bis-PEG5-NHS ester is a homogeneous compound with a defined molecular weight and spacer arm length, which allows for greater precision in crosslinking applications.[3]

The key structural components are:

-

Two NHS Ester Groups: These are highly reactive functional groups that selectively target primary amines.[4][5]

-

A PEG5 Linker: This flexible, hydrophilic chain separates the two reactive ends, influencing the spatial orientation of conjugated molecules and improving the overall properties of the bioconjugate.[1][3]

Below is a diagram illustrating the chemical structure of Bis-PEG5-NHS ester.

Caption: Chemical structure of Bis-PEG5-NHS ester.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C22H32N2O13 | [1][6][7] |

| Molecular Weight | 532.5 g/mol | [1][2][6][7] |

| Purity | Typically ≥95% | [1][2][6] |

| Solubility | Soluble in DMSO, DMF, DCM | [1] |

| Storage | -20°C, desiccated | [1][2][8] |

Mechanism of Action: The NHS Ester Reaction

The utility of Bis-PEG5-NHS ester as a crosslinker is predicated on the highly efficient and selective reaction of its NHS ester groups with primary amines.[4][9] This reaction, a form of nucleophilic acyl substitution, proceeds readily under physiological to slightly alkaline conditions.[5][]

The primary amine, present on lysine residues and the N-terminus of proteins, acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[4][] This forms a tetrahedral intermediate, which then collapses, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[4][5]

While NHS esters can also react with other nucleophiles like hydroxyl and sulfhydryl groups, the resulting ester and thioester linkages are less stable and susceptible to hydrolysis or displacement by amines.[4] The primary amine is the most reactive site for NHS esters.[11]

The reaction is illustrated in the following diagram:

Caption: Reaction mechanism of an NHS ester with a primary amine.

A significant competing reaction is the hydrolysis of the NHS ester, where water acts as the nucleophile.[3][5] The rate of hydrolysis increases with pH.[5] This necessitates careful control of reaction conditions to maximize the efficiency of the desired amine reaction.

Quantitative Data and Reaction Parameters

The efficiency of the conjugation reaction is influenced by several factors. The following table summarizes key parameters for successful bioconjugation using NHS esters.

| Parameter | Recommended Range/Value | Remarks | Reference |

| pH | 7.2 - 9.0 (Optimal: 8.0-8.5) | Balances amine reactivity and NHS ester hydrolysis. The rate of hydrolysis increases significantly at higher pH. | [3][5][][12] |

| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be used to slow down the reaction and minimize side reactions, especially for sensitive proteins. | [5][][13] |

| Reaction Time | 30 minutes to 4 hours | Dependent on temperature, pH, and the specific biomolecules being conjugated. | [5][][13] |

| Half-life of NHS Ester Hydrolysis | 4-5 hours at pH 7.0, 0°C | Decreases to 10 minutes at pH 8.6, 4°C. This highlights the importance of timely reactions. | [5] |

| Molar Excess of NHS Ester | Varies (typically 5- to 20-fold) | Dependent on the concentration of the target molecule and the number of available primary amines. | [4] |

Experimental Protocol: A General Guideline

This section provides a generalized protocol for the conjugation of a protein with Bis-PEG5-NHS ester. The specific concentrations and volumes should be optimized for each application.

Materials:

-

Protein of interest containing primary amines

-

Bis-PEG5-NHS ester

-

Anhydrous DMSO or DMF

-

Conjugation Buffer: Phosphate-buffered saline (PBS), HEPES, or borate buffer at pH 8.0. Crucially, avoid buffers containing primary amines like Tris or glycine. [3][5]

-

Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0

-

Purification system (e.g., size-exclusion chromatography, dialysis)

The experimental workflow is depicted below:

Caption: General experimental workflow for bioconjugation.

Procedure:

-

Reagent Preparation:

-

Conjugation Reaction:

-

Add the calculated amount of the Bis-PEG5-NHS ester stock solution to the protein solution. A typical final concentration of the NHS ester reagent is 1-5 mM.[3]

-

Mix the reaction gently and incubate at room temperature for 30 minutes to 2 hours, or at 4°C for 2 to 4 hours.

-

-

Quenching:

-

Stop the reaction by adding a quenching buffer to a final concentration of approximately 50 mM.[3] This will react with any remaining NHS ester.

-

-

Purification:

-

Remove unreacted crosslinker and the NHS byproduct from the conjugated protein using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or diafiltration.

-

-

Characterization:

-

Analyze the final product to confirm successful conjugation and assess purity. Techniques such as SDS-PAGE, mass spectrometry, and functional assays are commonly employed.

-

Applications in Research and Drug Development

The unique properties of Bis-PEG5-NHS ester make it a versatile tool in several advanced applications:

-

Antibody-Drug Conjugates (ADCs): It can be used as a linker to attach cytotoxic drugs to antibodies, leveraging the antibody's targeting ability to deliver the drug specifically to cancer cells.[6][8]

-

PROTACs (Proteolysis Targeting Chimeras): Bis-PEG5-NHS ester serves as a linker in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.[6][8]

-

PEGylation: The PEG linker can be used to modify proteins, peptides, or oligonucleotides to improve their solubility, stability, and pharmacokinetic profiles.[1][]

-

Surface Modification: It can be used to immobilize proteins or other biomolecules onto surfaces that have been functionalized with primary amines.[]

References

- 1. Bis-PEG5-NHS ester, 756526-03-1 | BroadPharm [broadpharm.com]

- 2. Bis-PEG5-NHS ester - Creative Biolabs [creative-biolabs.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. glenresearch.com [glenresearch.com]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Bis-PEG5-NHS ester - MedChem Express [bioscience.co.uk]

- 7. scbt.com [scbt.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Bis-PEG-NHS | AxisPharm [axispharm.com]

- 11. A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. neb.com [neb.com]

An In-depth Technical Guide to Bis-PEG5-NHS Ester: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, experimental methodologies, and key applications of Bis-PEG5-NHS ester, a homobifunctional crosslinking agent integral to advancements in bioconjugation, diagnostics, and therapeutics.

Core Chemical Properties

Bis-PEG5-NHS ester is a polyethylene glycol (PEG)-containing crosslinker featuring two N-hydroxysuccinimide (NHS) ester terminal groups. The presence of the PEG spacer enhances the solubility and stability of conjugates, mitigating issues like aggregation often associated with more hydrophobic crosslinkers.[1] Its defined molecular weight and spacer arm length ensure reproducibility in crosslinking applications.

Key Physicochemical Data

| Property | Value | References |

| Synonyms | Bis-N-succinimidyl-(pentaethylene glycol) ester, Bis(NHS)PEG5 | [2] |

| Molecular Weight | 532.5 g/mol | [1][2] |

| Chemical Formula | C22H32N2O13 | [1] |

| CAS Number | 756526-03-1 | [1] |

| Purity | Typically >95% | [2] |

| Spacer Arm Length | ~21.7 Å | [1] |

| Solubility | Soluble in DMSO, DMF, methylene chloride, acetonitrile, and water | [1] |

| Storage | Store at -20°C, desiccated. Allow to reach room temperature before opening to prevent moisture condensation. | [1][3] |

Reaction Mechanism and Kinetics

The primary utility of Bis-PEG5-NHS ester lies in its ability to react with primary amines (-NH2), such as those found on the side chains of lysine residues and the N-termini of proteins. This reaction, a nucleophilic acyl substitution, results in the formation of a stable and irreversible amide bond.

The reaction is most efficient in a pH range of 7 to 9, with an optimal pH between 8.3 and 8.5.[4] However, a significant competing reaction is the hydrolysis of the NHS ester, which also increases with higher pH. The half-life of NHS esters can range from 4-5 hours at pH 7 to as little as 10 minutes at pH 8.6.[5][6] Therefore, for optimal conjugation efficiency, it is crucial to perform reactions promptly after preparing the reagent solution and to carefully control the pH.

Figure 1: Reaction of Bis-PEG5-NHS Ester with a Primary Amine.

Experimental Protocols

Detailed methodologies are critical for successful bioconjugation. Below are protocols for common applications of Bis-PEG5-NHS ester.

General Protein Crosslinking

This protocol outlines a general procedure for crosslinking proteins in solution.[7]

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5)

-

Bis-PEG5-NHS ester

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl or glycine, pH 7.5)

-

Desalting column or dialysis equipment

Procedure:

-

Protein Preparation: Dissolve the protein(s) in an amine-free conjugation buffer at a concentration of 1-10 mg/mL.

-

Reagent Preparation: Immediately before use, dissolve the Bis-PEG5-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10-250 mM).

-

Crosslinking Reaction: Add a 10- to 50-fold molar excess of the Bis-PEG5-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should be less than 10% of the total reaction volume.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

-

Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

-

Purification: Remove excess crosslinker and byproducts by desalting or dialysis.

Antibody Conjugation

This protocol provides a step-by-step guide for conjugating Bis-PEG5-NHS ester to an antibody.[8][]

Materials:

-

Antibody (2 mg/mL in PBS)

-

Bis-PEG5-NHS ester

-

Anhydrous DMSO

-

Carbonate/bicarbonate buffer (0.5 M, pH 8.75)

-

1 M Tris-HCl, pH 7.5

-

Spin desalting column

Procedure:

-

Antibody Preparation: If necessary, remove any amine-containing stabilizers (like BSA or glycine) from the antibody solution using a spin desalting column, exchanging the buffer to PBS. Adjust the antibody concentration to 2 mg/mL.

-

pH Adjustment: Adjust the pH of the antibody solution to 8.0-8.5 by adding carbonate/bicarbonate buffer.

-

Reagent Preparation: Prepare a 10 mg/mL stock solution of Bis-PEG5-NHS ester in anhydrous DMSO.

-

Conjugation: Add the Bis-PEG5-NHS ester solution to the antibody solution at a desired molar ratio (e.g., 10:1 to 20:1 ester to antibody).

-

Incubation: Incubate for 1-2 hours at room temperature with gentle agitation.

-

Quenching: Add 1 M Tris-HCl to a final concentration of 100 mM to quench the reaction.

-

Purification: Purify the conjugated antibody using a spin desalting column to remove unreacted ester and byproducts.

Cell Surface Protein Crosslinking

This protocol is designed for crosslinking proteins on the surface of living cells.[7]

Materials:

-

Cell suspension (e.g., 25 x 10^6 cells/mL)

-

Ice-cold PBS, pH 8.0

-

Bis-PEG5-NHS ester stock solution in DMSO or DMF

-

Quenching solution (e.g., 1 M Tris-HCl or glycine)

Procedure:

-

Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components. Resuspend the cells in PBS at the desired concentration.

-

Crosslinking: Add the Bis-PEG5-NHS ester stock solution to the cell suspension to a final concentration of 1-5 mM.

-

Incubation: Incubate for 30 minutes at room temperature or on ice to minimize internalization of the crosslinker.

-

Quenching: Add the quenching solution to a final concentration of 10-20 mM and incubate for 10 minutes.

-

Analysis: The crosslinked cells can now be lysed and analyzed by techniques such as SDS-PAGE and Western blotting.

Applications in Drug Development

Bis-PEG5-NHS ester is a valuable tool in the development of advanced therapeutics, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

In ADC development, Bis-PEG5-NHS ester can be used as a non-cleavable linker to conjugate a cytotoxic payload to an antibody.[2][10] The PEG spacer enhances the solubility and stability of the ADC, potentially leading to improved pharmacokinetics and reduced immunogenicity.[10]

Figure 2: Workflow for ADC Development and Action.

Proteolysis Targeting Chimeras (PROTACs)

Bis-PEG5-NHS ester also serves as a linker in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The PEG linker in this context provides the necessary spacing and flexibility for the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Figure 3: Workflow for PROTAC Synthesis and Action.

Conclusion

Bis-PEG5-NHS ester is a versatile and valuable reagent for researchers in the life sciences and drug development. Its well-defined structure, favorable solubility, and efficient reactivity with primary amines make it a reliable choice for a wide range of bioconjugation applications. By understanding its chemical properties and adhering to optimized experimental protocols, scientists can effectively leverage this crosslinker to advance their research and develop novel therapeutics and diagnostics.

References

- 1. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]

- 2. Bis-PEG5-NHS ester - Creative Biolabs [creative-biolabs.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. precisepeg.com [precisepeg.com]

- 5. nanocomposix.com [nanocomposix.com]

- 6. help.lumiprobe.com [help.lumiprobe.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. furthlab.xyz [furthlab.xyz]

- 10. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

Navigating the Aqueous Environment: A Technical Guide to Bis-PEG5-NHS Ester Handling for Optimal Bioconjugation

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the practical handling and behavior of Bis-PEG5-NHS ester in aqueous buffers. While the polyethylene glycol (PEG) spacer enhances its hydrophilicity, the reactivity and stability of the N-hydroxysuccinimide (NHS) ester groups are paramount considerations for successful conjugation. This document outlines key factors governing its use, focusing on managing its stability in aqueous media to achieve efficient and reproducible results.

Introduction to Bis-PEG5-NHS Ester

Bis-PEG5-NHS ester is a homobifunctional crosslinking agent widely used in bioconjugation. Its structure features a five-unit PEG spacer flanked by two amine-reactive NHS ester groups. The hydrophilic PEG spacer is designed to increase the water solubility of the molecule and the resulting conjugate[1]. However, the practical application in aqueous solutions is dominated by the hydrolytic instability of the NHS esters, a factor critically dependent on the pH of the medium.

The Critical Role of pH in Aqueous Stability

The primary challenge in using Bis-PEG5-NHS ester in aqueous buffers is the hydrolysis of the NHS ester, which competes with the desired amidation reaction with primary amines. The rate of this hydrolysis is significantly influenced by the pH of the buffer.

Key Considerations:

-

Optimal Reaction pH: The reaction of NHS esters with primary amines is most efficient in the pH range of 7.0 to 9.0.

-

Increased Hydrolysis at Higher pH: As the pH increases, the rate of NHS ester hydrolysis accelerates, leading to a reduced yield of the desired conjugate.

The following table summarizes the general effect of pH on the stability of NHS esters, providing an essential reference for experimental design.

| pH | Temperature (°C) | Half-life of NHS Ester | Implication for Experimental Design |

| 7.0 | 0 | 4-5 hours | Provides a reasonable timeframe for conjugation with cooled reagents. |

| 8.6 | 4 | 10 minutes | Requires rapid execution of the conjugation reaction. |

Table 1: General Hydrolytic Half-life of NHS Esters in Aqueous Solutions.[2]

Recommended Handling and Dissolution Protocol

Direct dissolution of Bis-PEG5-NHS ester in aqueous buffers is strongly discouraged due to its rapid hydrolysis[3][4]. The recommended procedure involves the preparation of a concentrated stock solution in a dry, water-miscible organic solvent, which is then added to the aqueous reaction buffer immediately prior to initiating the conjugation reaction.

Recommended Solvents for Stock Solutions:

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Anhydrous N,N-Dimethylformamide (DMF)

Experimental Protocol: Preparation of Bis-PEG5-NHS Ester Stock Solution

-

Equilibration: Allow the vial of Bis-PEG5-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Solvent Preparation: Use a fresh, anhydrous grade of DMSO or DMF.

-

Dissolution: Add the dry organic solvent to the vial to achieve a desired stock concentration (e.g., 10-100 mM).

-

Mixing: Mix thoroughly by vortexing or pipetting until the ester is completely dissolved.

-

Immediate Use: This stock solution should be used immediately. Storage of the stock solution is not recommended as the NHS ester is sensitive to moisture.

Selection of Aqueous Buffers for Conjugation

The choice of aqueous buffer is critical to prevent unintended reactions that would consume the NHS ester.

Recommended Buffers (Amine-Free):

-

Phosphate-Buffered Saline (PBS), pH 7.2-8.0

-

HEPES Buffer

-

Bicarbonate/Carbonate Buffer

-

Borate Buffer

Buffers to Avoid (Containing Primary Amines):

-

Tris-Buffered Saline (TBS)

-

Glycine Buffers

These amine-containing buffers will compete with the target molecule for reaction with the NHS ester, significantly reducing the conjugation efficiency.

Logical Workflow for Bis-PEG5-NHS Ester Conjugation

The following diagram illustrates the recommended workflow for using Bis-PEG5-NHS ester, from reagent preparation to quenching the reaction. This workflow is designed to maximize conjugation efficiency by minimizing hydrolysis.

Figure 1. Recommended workflow for the use of Bis-PEG5-NHS ester.

Summary and Best Practices

To ensure the successful application of Bis-PEG5-NHS ester in aqueous environments, the following best practices should be adhered to:

-

Prioritize Stability: Recognize that the primary challenge is the hydrolytic stability of the NHS ester, not its solubility.

-

Use Anhydrous Solvents: Always prepare stock solutions in high-purity, anhydrous DMSO or DMF.

-

Prepare Fresh Solutions: Do not store stock solutions of Bis-PEG5-NHS ester. Prepare them immediately before use.

-

Select Appropriate Buffers: Utilize amine-free buffers at a pH between 7.0 and 8.5 for the conjugation reaction.

-

Control Reaction Time and Temperature: Optimize incubation times and temperatures based on the stability of the NHS ester at the chosen pH.

-

Effective Quenching: Terminate the reaction by adding an excess of a primary amine-containing buffer.

By following these guidelines, researchers can effectively manage the reactivity of Bis-PEG5-NHS ester in aqueous solutions, leading to higher conjugation efficiencies and more reliable experimental outcomes.

References

An In-depth Technical Guide to Homobifunctional Crosslinkers for Protein Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of homobifunctional crosslinkers, essential tools for elucidating protein structure, function, and interactions. From stabilizing protein complexes to preparing antibody-drug conjugates, these reagents offer a versatile approach to covalently capture molecular relationships. This document details the core chemistries, quantitative characteristics, and experimental protocols for the effective application of homobifunctional crosslinkers in research and development.

Introduction to Homobifunctional Crosslinkers

Homobifunctional crosslinkers are chemical reagents that possess two identical reactive groups connected by a spacer arm.[1] These reagents are designed to covalently link two identical functional groups on proteins, primarily the primary amines of lysine residues or the N-terminus.[2][3] This one-step reaction strategy is particularly useful for intramolecular crosslinking, determining the quaternary structure of proteins, and "fixing" interacting protein partners in a complex.[3][4][5] While straightforward, this approach can sometimes lead to polymerization or self-conjugation, which should be considered during experimental design.[4][6][7]

The choice of a homobifunctional crosslinker depends on several factors, including the target functional group, the desired spacer arm length, solubility, and whether the crosslink needs to be cleavable for subsequent analysis.[8][9][10]

Core Chemistries of Homobifunctional Crosslinkers

The reactivity of a homobifunctional crosslinker is determined by its reactive end groups. The most common types target primary amines, which are abundant and typically located on the surface of proteins.[11]

N-Hydroxysuccinimide (NHS) Esters

NHS esters are the most widely used class of amine-reactive crosslinkers due to their high reactivity and ability to form stable amide bonds with primary amines at physiological to slightly alkaline pH (7.2-9.0).[2][12][13] The reaction proceeds via nucleophilic acyl substitution, releasing N-hydroxysuccinimide (NHS) as a byproduct.[2] While highly reactive with primary amines, NHS esters have been reported to exhibit side reactions with the side chains of tyrosine, serine, and threonine residues, a factor to consider in data analysis.[14] Many NHS ester crosslinkers are not water-soluble and must be dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction mixture.[13][15]

Imidoesters

Imidoesters represent another major class of amine-reactive crosslinkers. They react with primary amines between pH 7 and 10 to form amidine bonds.[16][17] A key feature of the resulting amidine bond is that it retains a positive charge at physiological pH, thereby preserving the native isoelectric point of the modified protein.[17][18] Imidoester crosslinkers are generally water-soluble and membrane-permeable.[16][18] However, the amidine bond can be reversible at high pH, and NHS-ester crosslinkers have largely replaced them due to the formation of more stable linkages.[17]

Aldehydes (Glutaraldehyde)

Glutaraldehyde is a non-specific homobifunctional crosslinker that reacts with several functional groups, primarily primary amines.[8] It is often used for fixing cells and tissues for microscopy and can be used to stabilize and determine the stoichiometry of protein complexes.[19] However, its tendency to polymerize in solution and its lack of specific reactivity can complicate structural studies.[19]

Quantitative Data of Common Homobifunctional Crosslinkers

The selection of a crosslinker is critically dependent on its physicochemical properties. The spacer arm length, in particular, acts as a "molecular ruler," providing distance constraints for structural modeling.[20] The table below summarizes key quantitative data for several widely used homobifunctional crosslinkers.

| Crosslinker | Abbreviation | Reactive Group | Target Group | Spacer Arm Length (Å) | Cleavable? | Membrane Permeable? |

| Disuccinimidyl suberate | DSS | NHS Ester | Primary Amines | 11.4 | No | Yes |

| Disuccinimidyl glutarate | DSG | NHS Ester | Primary Amines | 7.7 | No | Yes |

| Dithiobis(succinimidyl propionate) | DSP | NHS Ester | Primary Amines | 12.0 | Yes (Thiol) | Yes |

| Ethylene glycol bis(succinimidyl succinate) | EGS | NHS Ester | Primary Amines | 16.1 | Yes (Hydroxylamine) | Yes |

| Dimethyl adipimidate | DMA | Imidoester | Primary Amines | 8.6 | No | Yes |

| Dimethyl pimelimidate | DMP | Imidoester | Primary Amines | 9.2 | No | Yes |

| Dimethyl suberimidate | DMS | Imidoester | Primary Amines | 11.0 | No | Yes |

| Glutaraldehyde | - | Aldehyde | Primary Amines, etc. | Variable (5-carbon spacer) | No | Yes |

Note: Spacer arm lengths are approximate and can vary based on the conformation of the molecule.[20]

Experimental Protocols

Detailed methodologies are crucial for successful and reproducible crosslinking experiments. Below are generalized protocols for common amine-reactive homobifunctional crosslinkers. Optimization is often necessary for specific protein systems.

Protocol for Protein Crosslinking with DSS (NHS Ester)

This protocol outlines the general steps for crosslinking purified proteins in solution using Disuccinimidyl Suberate (DSS).[21][22][23]

Materials:

-

Purified protein sample (0.1-2 mg/mL)

-

DSS crosslinker

-

Anhydrous DMSO or DMF

-

Conjugation Buffer: Amine-free buffer, pH 7-9 (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5; 50 mM HEPES, pH 8.0). Avoid Tris or glycine buffers.[15][16][24]

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine.[15][21]

Procedure:

-

Protein Preparation: Prepare the purified protein sample in the chosen Conjugation Buffer.[22]

-

Crosslinker Preparation: Immediately before use, allow the DSS vial to equilibrate to room temperature to prevent condensation.[23] Dissolve DSS in DMSO or DMF to a stock concentration (e.g., 25-50 mM).[23][25] DSS is moisture-sensitive and hydrolyzes in aqueous solutions, so stock solutions should not be stored.[26]

-

Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve the desired final concentration. A 10- to 50-fold molar excess of crosslinker to protein is a common starting point.[15][22]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[21][22] The optimal time and temperature may require empirical determination.

-

Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM.[22][23] This will consume any unreacted DSS. Incubate for an additional 15 minutes at room temperature.[21][23]

-

Analysis: The crosslinked sample is now ready for analysis by methods such as SDS-PAGE, size-exclusion chromatography (SEC), or mass spectrometry to identify crosslinked products.[21][24] Unreacted crosslinker can be removed by dialysis or gel filtration if necessary.[23]

Protocol for Protein Crosslinking with Glutaraldehyde

This protocol provides a method for crosslinking proteins using glutaraldehyde, a less specific but effective crosslinking agent.[8][24][27]

Materials:

-

Purified protein sample

-

Glutaraldehyde solution (e.g., 2.3% or 2.5% stock)

-

Reaction Buffer: Amine-free buffer, pH 7.5-8.0 (e.g., 20 mM HEPES, pH 7.5; Phosphate buffer).[8][24]

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine.[24][27]

Procedure:

-

Protein Preparation: Prepare the protein sample in the Reaction Buffer.[27]

-

Crosslinking Reaction: Add freshly prepared glutaraldehyde solution to the protein sample to a final concentration of 0.05% to 2% (v/v).[27][28] The optimal concentration should be determined experimentally.

-

Incubation: Incubate the mixture for 2 to 30 minutes.[8][28] Incubation can be done on ice, at room temperature, or at 37°C depending on the desired reaction speed and protein stability.[8][24][28]

-

Quenching: Terminate the reaction by adding the Quenching Solution to neutralize unreacted glutaraldehyde.[24][27]

-

Analysis: Analyze the crosslinked products using SDS-PAGE or other desired methods. The formation of higher molecular weight bands indicates successful crosslinking.[24]

Visualization of Workflows and Pathways

Diagrams are invaluable for visualizing complex experimental processes and molecular interactions. The following diagrams, generated using Graphviz, illustrate a typical crosslinking mass spectrometry workflow and the reaction mechanism of NHS esters.

Experimental Workflow for Crosslinking Mass Spectrometry

The following workflow outlines the major steps involved in identifying protein-protein interactions or probing protein structure using chemical crosslinking coupled with mass spectrometry (XL-MS).[12][29]

Reaction Mechanism of an NHS-Ester Crosslinker

This diagram illustrates the two-step reaction of a homobifunctional NHS-ester crosslinker with primary amines on two separate protein chains, resulting in a covalent crosslink.

References

- 1. Homobifunctional Crosslinkers [proteochem.com]

- 2. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 3. jpsionline.com [jpsionline.com]

- 4. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]

- 5. Protein Crosslinking | Thermo Fisher Scientific - CH [thermofisher.com]

- 6. Crosslinking Applications | Thermo Fisher Scientific - AR [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. fgsc.net [fgsc.net]

- 9. cyanagen.com [cyanagen.com]

- 10. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]

- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. store.sangon.com [store.sangon.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Chemistry of Crosslinking | Thermo Fisher Scientific - SG [thermofisher.com]

- 18. interchim.fr [interchim.fr]

- 19. On the efficiency of NHS ester cross-linkers for stabilizing integral membrane protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. plchiulab.gitbook.io [plchiulab.gitbook.io]

- 25. Cross-linking Mass spectrometry [bio-protocol.org]

- 26. documents.thermofisher.com [documents.thermofisher.com]

- 27. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]

- 28. researchgate.net [researchgate.net]

- 29. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Bioconjugation: An In-depth Technical Guide to NHS Ester Chemistry

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) ester chemistry is a robust and widely adopted method for the covalent attachment of molecules to proteins, antibodies, and other biomolecules.[1] Its enduring popularity in bioconjugation stems from its efficiency, selectivity towards primary amines, and the formation of stable amide bonds under mild aqueous conditions.[][3] This technical guide provides a comprehensive overview of the principles of NHS ester chemistry, detailed experimental protocols, and applications in drug development, equipping researchers with the knowledge to effectively implement this foundational technique.

Core Principles of NHS Ester Chemistry

The fundamental reaction involves the nucleophilic acyl substitution of an NHS ester with a primary amine (-NH₂), typically found at the N-terminus of a protein or on the ε-amino group of lysine residues.[1] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a benign byproduct.[]

The formation of the NHS ester itself is generally achieved by activating a carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[]

The Critical Role of pH

The pH of the reaction environment is the most critical factor influencing the success of NHS ester chemistry. It governs a crucial balance between the reactivity of the target amine and the stability of the NHS ester itself. For the amine to be nucleophilic, it must be in its unprotonated form. The pKa of the ε-amino group of lysine is approximately 10.5, meaning that at physiological pH, a significant portion is protonated and unreactive. Increasing the pH to a slightly alkaline range (typically 7.2 to 8.5) shifts the equilibrium towards the more reactive, unprotonated form.[][4]

However, this is complicated by the competing reaction of hydrolysis, where the NHS ester reacts with water and is rendered inactive. The rate of hydrolysis increases significantly with pH.[4][5] Therefore, the optimal pH for NHS ester bioconjugation is a compromise, maximizing the rate of the desired aminolysis reaction while minimizing the rate of hydrolysis. For most protein labeling applications, a pH of 8.3 to 8.5 is considered optimal.[1][4][6]

Quantitative Data for Reaction Optimization

To achieve efficient and reproducible bioconjugation, it is essential to understand the quantitative parameters that govern the reaction. The following tables summarize key data regarding NHS ester stability and recommended reaction conditions.

| Parameter | Recommended Range | Notes |

| pH | 7.2 - 8.5 | Optimal pH is typically 8.3-8.5. Lower pH reduces the reaction rate due to amine protonation, while higher pH significantly increases the rate of NHS ester hydrolysis.[1][][6] |

| Temperature | 4°C to Room Temperature (20-25°C) | Reactions can be performed at room temperature for 30-120 minutes or at 4°C overnight. Lower temperatures can help to minimize hydrolysis of the NHS ester.[] |

| Buffer Type | Amine-free buffers (e.g., PBS, Borate, Bicarbonate) | Buffers containing primary amines, such as Tris or glycine, will compete with the target biomolecule for reaction with the NHS ester and should be avoided.[] |

| Molar Excess of NHS Ester | 5- to 20-fold | The optimal molar excess depends on the protein concentration and the number of accessible amines. Higher excesses can lead to over-labeling and potential protein precipitation.[1][6] |

| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can improve conjugation efficiency by favoring the bimolecular aminolysis reaction over the unimolecular hydrolysis reaction.[] |

| Table 1: Recommended Reaction Conditions for NHS Ester Bioconjugation |

The stability of the NHS ester in aqueous solution is a critical consideration. The following table provides the approximate half-life of a typical NHS ester at various pH values and temperatures, highlighting the importance of timely execution of the conjugation reaction, especially at higher pH.

| pH | Temperature (°C) | Half-life |

| 7.0 | 0 | 4 - 5 hours |

| 7.0 | 4 | 4 - 5 hours[7] |

| 8.0 | Room Temperature | ~1 hour |

| 8.5 | Room Temperature | ~180 minutes[8] |

| 8.6 | 4 | 10 minutes[4][7] |

| 9.0 | Room Temperature | ~125 minutes[8] |

| Table 2: Approximate Half-life of NHS Esters in Aqueous Solution |

Visualizing the Chemistry and Workflow

To better illustrate the core concepts of NHS ester bioconjugation, the following diagrams have been generated.

Detailed Experimental Protocol: Protein Labeling with an NHS Ester

This protocol provides a general framework for the bioconjugation of a protein with an NHS ester-functionalized molecule. Optimization may be required for specific applications.

Materials

-

Protein of interest

-

NHS ester-functionalized molecule (e.g., fluorescent dye, biotin, drug linker)

-

Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, pH 8.3-8.5)[1]

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[9]

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[10]

-

Purification system (e.g., size-exclusion chromatography column, dialysis cassette)[1]

Procedure

-

Protein Preparation:

-

Ensure the protein is in an appropriate amine-free buffer. If the stock buffer contains primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer using dialysis or a desalting column.

-

Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.[1]

-

-

NHS Ester Solution Preparation:

-

Immediately before initiating the conjugation, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF. The concentration should be high enough to avoid introducing a large volume of organic solvent into the reaction (typically not exceeding 10% of the final reaction volume).[9]

-

Note: NHS esters are moisture-sensitive and will hydrolyze in the presence of water. Use high-quality, anhydrous solvent and prepare the solution fresh.

-

-

Conjugation Reaction:

-

Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (typically 5- to 20-fold) over the protein.

-

While gently stirring or vortexing the protein solution, add the NHS ester stock solution dropwise.

-

Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. If using a light-sensitive label, protect the reaction from light.[1]

-

-

Quenching the Reaction (Optional):

-

To terminate the reaction and consume any unreacted NHS ester, add the quenching solution to the reaction mixture. A final concentration of 50-100 mM of Tris or glycine is typically sufficient.

-

Incubate for an additional 15-30 minutes at room temperature.[10]

-

-

Purification of the Conjugate:

-

Characterization:

-

Determine the concentration of the purified protein conjugate (e.g., using a BCA or Bradford assay).

-

Calculate the Degree of Labeling (DOL), which is the average number of attached molecules per protein. This is often determined spectrophotometrically by measuring the absorbance of the protein and the attached molecule.

-

Applications in Drug Development and Cellular Imaging

NHS ester chemistry is a cornerstone of modern drug development, particularly in the creation of Antibody-Drug Conjugates (ADCs).[11][12] ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker connecting the drug to the antibody is often attached via NHS ester chemistry to the lysine residues of the antibody.[13]

These ADCs can target specific cell surface receptors, such as HER2 or EGFR, which are overexpressed in certain cancers.[11][12][14] Upon binding to the receptor, the ADC is internalized by the cancer cell. Inside the cell, the cytotoxic payload is released, leading to cell death.[15][] This targeted delivery mechanism enhances the therapeutic window of the cytotoxic drug, minimizing its exposure to healthy tissues and reducing side effects.[17]

Furthermore, the conjugation of fluorescent dyes to antibodies and other proteins using NHS esters enables a wide range of cellular imaging applications.[18][19] These fluorescently labeled proteins can be used to visualize the localization and trafficking of specific proteins within living cells, providing insights into complex cellular processes and signaling pathways.[18][19][20]

References

- 1. interchim.fr [interchim.fr]

- 3. aacrjournals.org [aacrjournals.org]

- 4. benchchem.com [benchchem.com]

- 5. EGFR-Directed ADCs for Cancer Treatment | Biopharma PEG [biochempeg.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. benchchem.com [benchchem.com]

- 8. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 9. NHS ester protocol for labeling proteins [abberior.rocks]

- 10. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]

- 11. Frontiers | A narrative review of antibody–drug conjugates in EGFR-mutated non-small cell lung cancer [frontiersin.org]

- 12. Antibody-drug conjugates in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Summary of Approved HER2 ADCs on The Market & in Clinical Trials | Biopharma PEG [biochempeg.com]

- 14. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]

- 17. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Unveiling cellular communications through rapid pan-membrane-protein labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Differential labelling of human sub-cellular compartments with fluorescent dye esters and expansion microscopy - Nanoscale (RSC Publishing) DOI:10.1039/D3NR01129A [pubs.rsc.org]

Bis-PEG5-NHS Ester: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Bis-PEG5-NHS ester, a homobifunctional crosslinking agent widely utilized in biological research and drug development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, experimental protocols, and applications.

Introduction

Bis-PEG5-NHS ester is a versatile crosslinker featuring two N-hydroxysuccinimide (NHS) ester reactive groups at either end of a five-unit polyethylene glycol (PEG) spacer. The NHS esters readily react with primary amines (-NH2) on proteins, peptides, and other biomolecules to form stable amide bonds.[1][2] The hydrophilic PEG spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers, reduces aggregation, and minimizes immunogenicity.[3] This reagent is particularly valuable for covalently linking molecules for applications in protein interaction analysis, antibody-drug conjugate (ADC) development, and surface modification.[1][2]

Physicochemical Properties

The key properties of Bis-PEG5-NHS ester are summarized in the table below, providing essential information for its effective use in experimental design.

| Property | Value | Reference(s) |

| Molecular Weight | 532.5 g/mol | [4] |

| Spacer Arm Length | ~21.7 Å | [5] |

| Chemical Formula | C22H32N2O13 | [4] |

| Purity | Typically >95% | |

| Physical State | White to off-white solid | |

| Solubility | Soluble in DMSO, DMF | [4] |

| Storage Conditions | -20°C, desiccated | [4] |

Reaction Chemistry and Kinetics

The primary reaction of Bis-PEG5-NHS ester involves the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. The efficiency of this reaction is highly dependent on the pH of the reaction buffer.

Effect of pH on Reaction Efficiency

The optimal pH for NHS ester reactions is a compromise between the nucleophilicity of the amine and the hydrolytic stability of the NHS ester.[6] Primary amines are more nucleophilic in their deprotonated state, which is favored at higher pH. However, the rate of hydrolysis of the NHS ester also increases with pH, leading to an inactive carboxylate.[6][7] The optimal pH range for NHS ester coupling is typically 7.0-9.0.

Table 3.1.1: Effect of pH on the Half-life of NHS Esters [6][7]

| pH | Temperature (°C) | Half-life |

| 7.0 | 0 | 4-5 hours |

| 8.0 | 25 | Varies by ester structure (see Table 3.1.2) |

| 8.6 | 4 | 10 minutes |

Table 3.1.2: Hydrolysis Half-lives of Various PEG NHS Esters at pH 8, 25°C

| PEG NHS Ester Type | Half-life (minutes) |

| Succinimidyl Valerate (SVA) | 33.6 |

| Succinimidyl Butanoate (SBA) | 23.3 |

| Succinimidyl Carbonate (SC) | 20.4 |

| Succinimidyl Glutarate (SG) | 17.6 |

| Succinimidyl Propionate (SPA) | 16.5 |

| Succinimidyl Succinate (SS) | 9.8 |

| mPEG2-NHS | 4.9 |

| Succinimidyl Succinamide (SSA) | 3.2 |

| Succinimidyl Carboxymethylated (SCM) | 0.75 |

Note: While specific data for Bis-PEG5-NHS ester is not provided, this table of related compounds illustrates the influence of the ester's local chemical environment on its stability.

Experimental Protocols

The following are generalized protocols for common applications of Bis-PEG5-NHS ester. Optimization is recommended for specific experimental systems.

Protein Crosslinking in Solution

This protocol describes a general procedure for crosslinking proteins in a solution.

Materials:

-

Bis-PEG5-NHS ester

-

Protein of interest

-

Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)

-

Desalting column or dialysis cassette

Procedure:

-

Protein Preparation: Dissolve the protein(s) in the amine-free buffer to a final concentration of 1-10 mg/mL.

-

Crosslinker Preparation: Immediately before use, prepare a stock solution of Bis-PEG5-NHS ester in anhydrous DMSO or DMF (e.g., 10-25 mM).

-

Crosslinking Reaction: Add a 10- to 50-fold molar excess of the Bis-PEG5-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should be kept to a minimum (ideally <10% v/v).

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess crosslinker and byproducts by using a desalting column or through dialysis against an appropriate buffer.

-

Analysis: Analyze the crosslinked products using techniques such as SDS-PAGE, Western blotting, or mass spectrometry.

Antibody-Drug Conjugate (ADC) Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of an ADC using an NHS-ester-functionalized linker like Bis-PEG5-NHS ester for payload conjugation to an antibody.

Applications in Research

Studying Protein-Protein Interactions

Bis-PEG5-NHS ester can be used to covalently trap interacting proteins, allowing for their identification and the mapping of interaction interfaces. The workflow for such an experiment, often coupled with mass spectrometry (crosslinking-mass spectrometry or XL-MS), is depicted below.

Elucidating Signaling Pathways

By identifying protein-protein interactions, crosslinking can help to elucidate signaling pathways. For instance, it can be used to confirm interactions between receptors, adaptors, and enzymes in a signaling cascade. The diagram below illustrates a hypothetical signaling pathway where crosslinking could be applied to study the interaction between Protein A and Protein B.

References

- 1. mdpi.com [mdpi.com]

- 2. NHS-PEG-NHS, SC-PEG-SC- Biopharma PEG [biochempeg.com]

- 3. Synthesis, Radiolabeling, and In Vitro and In Vivo Characterization of Heterobivalent Peptidic Agents for Bispecific EGFR and Integrin αvβ3 Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isobaric crosslinking mass spectrometry technology for studying conformational and structural changes in proteins and complexes | eLife [elifesciences.org]

- 5. benchchem.com [benchchem.com]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 7. lumiprobe.com [lumiprobe.com]

Enhancing Protein Solubility: A Technical Guide to PEGylation Reagents

For Researchers, Scientists, and Drug Development Professionals

The limited solubility of therapeutic proteins is a significant hurdle in drug development, impacting formulation, stability, and bioavailability. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a protein, has emerged as a powerful and widely adopted strategy to overcome this challenge. This in-depth technical guide explores the core principles of PEGylation for improving protein solubility, providing a comprehensive overview of available reagents, quantitative data on their efficacy, detailed experimental protocols, and a look into the underlying mechanisms.

The Principle of PEGylation for Enhanced Solubility

PEG is a hydrophilic, non-toxic, and non-immunogenic polymer.[1] When conjugated to a protein, PEG chains form a dynamic, flexible hydrophilic cloud around the molecule. This "stealth" effect has several consequences that contribute to increased solubility:

-

Increased Hydrophilicity: The ethylene glycol repeating units of PEG are highly hydrophilic, significantly increasing the overall water solubility of the conjugate.[2][3]

-

Steric Hindrance: The PEG chains create a steric barrier that prevents protein-protein interactions, which are often the precursors to aggregation and precipitation.[4]

-

Masking of Hydrophobic Patches: PEGylation can mask hydrophobic regions on the protein surface that might otherwise interact with other protein molecules, leading to aggregation.

A Guide to PEGylation Reagents

The choice of PEGylation reagent is critical and depends on the available functional groups on the protein surface and the desired properties of the final conjugate. Reagents are typically characterized by their reactive group, the structure of the PEG chain (linear or branched), and its molecular weight.

Common Reactive Groups for Protein PEGylation

The most common strategies for protein PEGylation target primary amines (the N-terminus and lysine residues) or free sulfhydryl groups (cysteine residues).

| Reactive Group | Target Residue(s) | Resulting Linkage | Key Features |

| N-hydroxysuccinimide (NHS) Ester | Lysine, N-terminus | Amide | Highly reactive, efficient at neutral to slightly basic pH.[5] |

| Maleimide | Cysteine | Thioether | Highly specific for sulfhydryl groups, stable linkage.[6] |

| Aldehyde | N-terminus, Lysine (via reductive amination) | Secondary Amine | Site-specific modification of the N-terminus can be achieved under controlled pH.[7] |

| Carboxyl (activated with carbodiimides) | Lysine | Amide | Can be used to target amines, but less common than NHS esters. |

Impact of PEG Structure and Molecular Weight

The architecture and size of the PEG chain also play a crucial role in the properties of the resulting conjugate.

-

Linear vs. Branched PEG: Branched PEGs consist of multiple PEG chains linked to a central core. Compared to linear PEGs of the same total molecular weight, branched PEGs can offer a greater hydrodynamic volume, potentially leading to enhanced steric hindrance and solubility.[8][9] However, some studies have found no significant difference in the hydrodynamic radii of proteins PEGylated with linear versus branched PEGs of the same total molecular weight.[8]

-

Molecular Weight: Increasing the molecular weight of the PEG chain generally leads to a greater increase in the hydrodynamic radius of the protein, which can further enhance solubility and in vivo half-life.[10][11] However, very high molecular weight PEGs can sometimes negatively impact the biological activity of the protein due to increased steric hindrance at the active site.[12]

Quantitative Impact of PEGylation on Protein Solubility

While the qualitative benefits of PEGylation on solubility are well-established, quantitative data can vary depending on the protein, the specific PEG reagent used, and the degree of PEGylation. The following table summarizes available data and general trends.

| Protein | PEG Reagent (MW) | Fold Increase in Solubility | Reference |

| Lysozyme | mPEG-aldehyde (2kDa, 5kDa, 10kDa) | > 11-fold | [13] |

| Granulocyte Colony-Stimulating Factor (G-CSF) | Not specified | Qualitatively "increased aqueous solubility" | [3] |

| Insulin | Not specified | Qualitatively "extremely soluble with respect to insulin" | |

| Monoclonal Antibodies | Not specified | Qualitatively "increasing solubility" | [1] |

Experimental Protocols

The following are generalized protocols for the two most common PEGylation chemistries. Optimization of reaction conditions (e.g., molar ratio of PEG to protein, reaction time, pH, and temperature) is crucial for each specific protein.

Protocol for Amine-Reactive PEGylation using NHS Ester

This protocol describes a general procedure for conjugating an NHS-activated PEG to a protein.

Materials:

-

Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.2-8.0.

-

Amine-reactive PEG reagent (e.g., mPEG-NHS).

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine).

-

Purification system (e.g., Size Exclusion Chromatography - SEC).

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

-

PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS reagent in DMSO or DMF to a concentration of 10-20 mg/mL.

-

PEGylation Reaction: Add a 5- to 20-fold molar excess of the dissolved mPEG-NHS to the protein solution with gentle stirring. The final concentration of the organic solvent should be kept below 10% (v/v).

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM.

-

Purification: Remove unreacted PEG and byproducts, and separate the PEGylated protein from the un-PEGylated protein using SEC.

-

Characterization: Analyze the degree of PEGylation using SDS-PAGE (which will show a molecular weight shift) and/or mass spectrometry.

Protocol for Sulfhydryl-Reactive PEGylation using Maleimide

This protocol outlines a general procedure for conjugating a maleimide-activated PEG to a protein containing a free cysteine residue.

Materials:

-

Protein of interest with at least one free sulfhydryl group in a thiol-free buffer (e.g., PBS) at pH 6.5-7.5.

-

(Optional) A reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) to ensure the cysteine is in its reduced state.

-

Sulfhydryl-reactive PEG reagent (e.g., mPEG-Maleimide).

-

Anhydrous DMSO or DMF.

-

Quenching buffer (e.g., a solution of a free thiol like β-mercaptoethanol or cysteine).

-

Purification system (e.g., SEC).

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer. If necessary, pre-treat with a reducing agent to ensure the target cysteine is not in a disulfide bond.

-

PEG Reagent Preparation: Immediately before use, dissolve the mPEG-Maleimide reagent in DMSO or DMF.

-

PEGylation Reaction: Add a 10- to 20-fold molar excess of the dissolved mPEG-Maleimide to the protein solution with gentle stirring.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

-

Quenching: Stop the reaction by adding a quenching buffer containing a free thiol to react with any unreacted maleimide groups.

-

Purification: Purify the PEGylated protein using SEC to remove unreacted PEG, quenching agent, and un-PEGylated protein.

-

Characterization: Confirm PEGylation via SDS-PAGE and/or mass spectrometry.

Visualizing the Process and Mechanism

Experimental Workflow for Protein PEGylation

Caption: A generalized workflow for the PEGylation of a protein using an amine-reactive NHS-ester PEG reagent.

Mechanism of Solubility Enhancement by PEGylation

Caption: PEGylation enhances protein solubility by creating a hydrophilic shield around the protein.

Conclusion

PEGylation is a versatile and effective method for improving the solubility of therapeutic proteins. By carefully selecting the appropriate PEGylation reagent and optimizing the reaction conditions, researchers can significantly enhance the physicochemical properties of their protein of interest, thereby overcoming a critical bottleneck in the development of protein-based therapeutics. The protocols and principles outlined in this guide provide a solid foundation for implementing this powerful technology in the laboratory.

References

- 1. Polymer Fusions to Increase Antibody Half-Lives: PEGylation and Other Modifications (Chapter 19) - Recombinant Antibodies for Immunotherapy [resolve.cambridge.org]

- 2. PEG G-CSF With Prolonged Biological Activity | Biopharma PEG [biochempeg.com]

- 3. PEG‐rhG‐CSF for Neutropenia | Biopharma PEG [biochempeg.com]

- 4. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of PEGylation and non-ionic surfactants on the physical stability of the therapeutic protein filgrastim (G-CSF) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. PEGylation of Antibody Fragments to Improve Pharmacodynamics and Pharmacokinetics | Springer Nature Experiments [experiments.springernature.com]

- 7. Lysozyme PEGylation - Wikipedia [en.wikipedia.org]

- 8. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effect of PEG molecular weight and PEGylation degree on the physical stability of PEGylated lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Solubility and binding properties of PEGylated lysozyme derivatives with increasing molecular weight on hydrophobic-interaction chromatographic resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ovid.com [ovid.com]

An In-depth Technical Guide: Bis-PEG5-NHS Ester for Protein Coupling

This guide offers a comprehensive overview of Bis-PEG5-NHS ester, a homobifunctional crosslinking agent, for researchers, scientists, and professionals in drug development. It details the chemical principles, experimental protocols, and applications relevant to protein coupling.

Introduction to Bis-PEG5-NHS Ester

Bis-PEG5-NHS ester is a chemical crosslinker used to covalently link molecules, primarily proteins. Its structure is characterized by three key components:

-

Two N-hydroxysuccinimide (NHS) Ester Groups: These are highly reactive groups located at both ends of the molecule. They readily react with primary amines (-NH₂), such as those found on the side chains of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1][2]

-

A Polyethylene Glycol (PEG) Spacer: The "PEG5" designation indicates a chain of five repeating ethylene glycol units. This hydrophilic spacer arm enhances the water solubility of the crosslinker and the resulting conjugate, reduces the potential for aggregation, and can minimize steric hindrance.[3][4]

-

Homobifunctional Nature: Having identical reactive groups at both ends (NHS-PEG-NHS), this reagent is designed to link two molecules that both present primary amines.[2][5][6] It is classified as a non-cleavable linker.[7]

This combination of features makes Bis-PEG5-NHS ester a valuable tool for creating stable protein conjugates, studying protein-protein interactions, and developing bioconjugates for therapeutic or diagnostic purposes.[5][8]

Chemical Principle of NHS Ester Coupling

The fundamental reaction involves the nucleophilic attack of a deprotonated primary amine from a protein on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1]

Reaction Mechanism Diagram

A critical competing reaction is the hydrolysis of the NHS ester by water, which renders the crosslinker inactive. The rate of this hydrolysis increases significantly with rising pH. Therefore, the reaction pH must be carefully optimized to balance amine reactivity (which increases with pH) and NHS ester stability (which decreases with pH).[9]

Quantitative Data and Reagent Properties

The precise characteristics of Bis-PEG5-NHS ester are crucial for reproducible experimental design.

| Property | Value / Range | Source(s) |

| Molecular Formula | C₂₂H₃₂N₂O₁₃ | [3][7][10] |

| Molecular Weight | 532.50 g/mol | [3][7][10] |

| Spacer Arm Length | ~21.6 Å (19 atoms) | [11] |

| Purity | >95% | [3][7] |

| Solubility | Water, DMSO, DMF, Methylene Chloride | [3][10][11] |

| Reactive Groups | N-hydroxysuccinimide (NHS) Ester (x2) | [10] |

| Reactive Towards | Primary amines (-NH₂) | [3][10] |

| Storage Conditions | -20°C, under inert gas, desiccated | [3][10][11] |

Reaction Condition Parameters

| Parameter | Recommended Range / Value | Notes | Source(s) |

| Optimal Reaction pH | 7.2 - 8.5 | A compromise to maximize amine reactivity while minimizing hydrolysis. The optimal pH is often cited as 8.3-8.5. | [1][12] |

| Reaction Time | 30-60 min (Room Temp) or 2 hours (4°C) | Can be adjusted based on protein concentration and desired degree of labeling. | [13][14][15] |

| Molar Excess of Reagent | 10- to 50-fold over protein | Highly dependent on protein concentration and the number of available lysines. Empirical optimization is necessary. | [4][13] |

| Compatible Buffers | Phosphate (PBS), HEPES, Bicarbonate, Borate | Buffers must be free of primary amines. | [1][14][15] |

| Incompatible Buffers | Tris, Glycine | These contain primary amines that compete with the target protein for reaction with the NHS ester. | [1][14][15] |

NHS Ester Hydrolysis Half-Life

| pH | Temperature | Half-Life | Source(s) |

| 7.0 | 0°C | 4-5 hours | [1] |

| 8.0 | 4°C | 1 hour | [16] |

| 8.6 | 4°C | 10 minutes | [1][16] |

Experimental Protocols

Below is a general protocol for protein-protein crosslinking. The specific concentrations and molar excess should be optimized for each experimental system.

Workflow for Protein Crosslinking

Detailed Methodology

-

Reagent and Buffer Preparation:

-

Equilibrate the vial of Bis-PEG5-NHS ester to room temperature before opening to prevent moisture condensation.[14][15]

-

Prepare an amine-free reaction buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.5).[15]

-

Prepare your protein solution(s) in the reaction buffer. Concentrations typically range from 1-10 mg/mL.[12][14]

-

Immediately before use, dissolve the Bis-PEG5-NHS ester in a dry, water-miscible organic solvent like DMSO or DMF to create a stock solution (e.g., 10 mM).[12][14][15] Do not prepare aqueous stock solutions for storage as the reagent will hydrolyze.[11][14][15]

-

-

Crosslinking Reaction:

-

Add the calculated amount of the crosslinker stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.[14]

-

Incubate the reaction mixture. Common conditions are 30-60 minutes at room temperature or 2 hours at 4°C.[15]

-

-

Quenching the Reaction:

-

Analysis and Purification:

-

Analyze the reaction products using SDS-PAGE to visualize the formation of higher molecular weight species, indicating successful crosslinking.

-

Remove excess, unreacted crosslinker and quenching reagents to purify the protein conjugate. This is commonly achieved through size-exclusion chromatography (desalting columns) or dialysis.[13][14][15]

-

Applications in Research and Drug Development

The ability of Bis-PEG5-NHS ester to covalently link proteins makes it a versatile tool.

Logical Relationship of Crosslinker Function

-